4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Description
“4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C25H18N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrimidines, including “4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of “4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 . The structure also includes a benzylphenoxy group and a methyl group .Chemical Reactions Analysis
Pyrimidines, including “4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, can undergo various chemical reactions . These reactions often involve the inhibition of certain vital inflammatory mediators .Mechanism of Action
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . This includes prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Properties
IUPAC Name |
4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-25-23(22-20-9-5-6-10-21(20)28-24(22)26-16)27-19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJIMLOIOGWVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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